6-Bromopyridine-3-sulfonyl chloride hydrochloride
Overview
Description
6-Bromopyridine-3-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C5H4BrCl2NO2S and a molecular weight of 292.97 g/mol. This compound has gained significant interest in scientific research due to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyridine-3-sulfonyl chloride hydrochloride typically involves the reaction of 6-bromopyridine with chlorosulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyridine-3-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically require an inert atmosphere and low temperatures to prevent decomposition .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents used. For example, reactions with amines can produce sulfonamide derivatives .
Scientific Research Applications
6-Bromopyridine-3-sulfonyl chloride hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: This compound is used in the study of enzyme inhibitors and other biological molecules.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromopyridine-3-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, forming stable sulfonamide derivatives. These reactions often target specific molecular pathways and enzymes, making the compound useful in the study of enzyme inhibitors and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromopyridine-3-sulfonyl chloride hydrochloride include:
6-Bromopyridine-3-sulfonyl chloride: This compound is similar but does not include the hydrochloride salt.
2-Bromopyridine-5-sulfonyl chloride: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its reactivity and solubility properties.
Properties
IUPAC Name |
6-bromopyridine-3-sulfonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S.ClH/c6-5-2-1-4(3-8-5)11(7,9)10;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOHVOIATKZUAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)Cl)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrCl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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